molecular formula C5H3BrClNO2S B1521921 5-Bromopyridine-2-sulfonyl chloride CAS No. 874959-68-9

5-Bromopyridine-2-sulfonyl chloride

Cat. No.: B1521921
CAS No.: 874959-68-9
M. Wt: 256.51 g/mol
InChI Key: CZPJXSLJOVFCOH-UHFFFAOYSA-N
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Description

5-Bromopyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H3BrClNO2S. It is a derivative of pyridine, featuring a bromine atom at the 5-position and a sulfonyl chloride group at the 2-position. This compound is known for its utility in various chemical reactions and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromopyridine-2-sulfonyl chloride can be synthesized through several methods. One common approach involves the chlorosulfonation of 5-bromopyridine. The reaction typically requires chlorosulfonic acid and a suitable catalyst under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactions. The process requires careful control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromopyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophiles such as amines or alcohols can substitute the sulfonyl chloride group.

Major Products Formed:

  • Oxidation: Formation of 5-bromopyridine-2-sulfonyl acid.

  • Reduction: Production of 5-bromopyridine-2-sulfonic acid.

  • Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

5-Bromopyridine-2-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility. It is employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its applications extend to various fields, including chemistry, biology, medicine, and industry.

Comparison with Similar Compounds

  • 2-Chloropyridine-3-sulfonyl chloride

  • 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride

  • 5-Chlorothiophene-2-sulfonyl chloride

  • 1-Benzothiophene-3-sulfonyl chloride

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Properties

IUPAC Name

5-bromopyridine-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPJXSLJOVFCOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659341
Record name 5-Bromopyridine-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874959-68-9
Record name 5-Bromopyridine-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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